The Role of 1-Dodecene-1,2-¹³C₂ in Advanced Scientific Research: A Technical Guide
The Role of 1-Dodecene-1,2-¹³C₂ in Advanced Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecene-1,2-¹³C₂ is a stable isotope-labeled synthetic olefin, a form of 1-dodecene (B91753) where the first and second carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research. Its primary applications are as a tracer and an internal standard for highly sensitive and accurate quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the ¹³C isotopes allows for its clear differentiation from its naturally occurring, unlabeled counterpart, enabling precise tracking and quantification. This guide provides an in-depth overview of the applications of 1-Dodecene-1,2-¹³C₂, including experimental protocols and the metabolic context of its unlabeled analogue.
Core Applications
The primary utility of 1-Dodecene-1,2-¹³C₂ stems from its nature as a stable isotope-labeled compound. This allows it to be used in two main capacities:
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Internal Standard: In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to samples, the blank, and calibration standards. 1-Dodecene-1,2-¹³C₂ is an ideal internal standard for the quantification of 1-dodecene and other similar volatile organic compounds (VOCs). Because it is chemically identical to the analyte but has a different mass, it can be used to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response.[1][2]
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Tracer in Metabolic Studies: As a ¹³C-labeled molecule, 1-Dodecene-1,2-¹³C₂ can be introduced into biological or environmental systems to trace the metabolic fate of 1-dodecene. By tracking the incorporation of the ¹³C label into various metabolites, researchers can elucidate metabolic pathways, determine rates of metabolic flux, and understand the biotransformation of this long-chain alkene. This is particularly relevant in fields like environmental science, to study the biodegradation of petrochemicals, and in toxicology, to understand the metabolic processing of ingested or inhaled hydrocarbons.
Experimental Protocols
Protocol: Quantification of 1-Dodecene in an Aqueous Sample using 1-Dodecene-1,2-¹³C₂ as an Internal Standard by GC-MS
This protocol provides a representative method for the quantification of 1-dodecene in a water sample, for instance, in an environmental study of water contamination.
1. Materials and Reagents:
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1-Dodecene-1,2-¹³C₂ solution (e.g., 100 µg/mL in methanol)
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Unlabeled 1-dodecene standard solutions for calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL in methanol)
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High-purity water (LC-MS grade)
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Hexane (B92381) (pesticide residue grade)
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Sodium chloride (analytical grade, baked at 450°C for 4 hours)
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2 mL GC vials with PTFE-lined septa
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Micropipettes
2. Sample Preparation:
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To a 10 mL water sample in a 20 mL glass vial, add a known amount of the 1-Dodecene-1,2-¹³C₂ internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a final concentration of 50 ng/mL).
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Prepare a set of calibration standards by spiking high-purity water with known concentrations of unlabeled 1-dodecene and the same amount of the internal standard as the samples.
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Add 2 g of sodium chloride to each sample and standard to increase the ionic strength of the aqueous phase and enhance the extraction of 1-dodecene into the organic solvent.
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Add 2 mL of hexane to each vial.
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Cap the vials and vortex for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the hexane layer.
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Allow the layers to separate for 10 minutes.
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Carefully transfer 1 mL of the upper hexane layer to a 2 mL GC vial for analysis.
3. GC-MS Analysis:
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Gas Chromatograph (GC) Conditions:
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Injection Port: Splitless mode, 250°C
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Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
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Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 2 minutes.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Ion Source Temperature: 230°C
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Quadrupole Temperature: 150°C
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Ions for 1-Dodecene (analyte): m/z 168 (molecular ion), 84, 70
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Ions for 1-Dodecene-1,2-¹³C₂ (internal standard): m/z 170 (molecular ion), 86, 72
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4. Data Analysis:
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Integrate the peak areas for the selected ions for both the analyte and the internal standard.
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Calculate the response factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
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Calculate the average RF from the calibration standards.
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Calculate the concentration of 1-dodecene in the samples using the formula: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)
Data Presentation
The following table represents hypothetical data from a quantitative analysis of 1-dodecene in three water samples using the protocol described above.
| Sample ID | Analyte Peak Area (m/z 168) | Internal Standard Peak Area (m/z 170) | Calculated Concentration (ng/mL) |
| Water Sample 1 | 85,674 | 198,543 | 21.6 |
| Water Sample 2 | 15,321 | 201,345 | 3.8 |
| Water Sample 3 | 210,987 | 195,678 | 54.1 |
This table presents illustrative data for demonstration purposes.
Metabolic and Signaling Pathways
While 1-Dodecene-1,2-¹³C₂ is primarily used for tracing and quantification, understanding the metabolic fate and signaling effects of its unlabeled counterpart, 1-dodecene, is crucial for interpreting the results of tracer studies.
Metabolic Fate of 1-Dodecene
1-Dodecene, as a long-chain alkene, can be metabolized by various organisms. In mammals, it can be oxidized to form fatty acids, which can then enter beta-oxidation for energy production or be incorporated into complex lipids. In microorganisms, monooxygenase enzymes often initiate the biodegradation of such hydrocarbons.
Signaling Pathways of Long-Chain Fatty Acids
The metabolic products of 1-dodecene, such as long-chain fatty acids, can act as signaling molecules. They can activate G-protein coupled receptors (GPCRs) on the cell surface, such as Free Fatty Acid Receptor 1 (FFAR1) and FFAR4 (also known as GPR40 and GPR120, respectively). Activation of these receptors can trigger various downstream signaling cascades that regulate processes like insulin (B600854) secretion, inflammation, and cellular metabolism.
Conclusion
1-Dodecene-1,2-¹³C₂ is a powerful and versatile tool for researchers in analytical chemistry, environmental science, and metabolic research. Its primary use as an internal standard enables highly accurate quantification of its unlabeled counterpart and similar compounds. As a metabolic tracer, it provides a means to investigate the biotransformation and metabolic fate of long-chain alkenes. While direct studies detailing extensive applications of this specific isotopologue are not widespread in public literature, the principles of its use are well-established and analogous to other ¹³C-labeled compounds. The provided protocols and pathway diagrams serve as a foundational guide for the application of 1-Dodecene-1,2-¹³C₂ and the interpretation of the biological context of its metabolic products.
